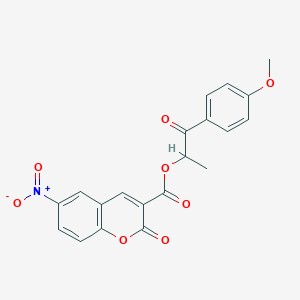

1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO8/c1-11(18(22)12-3-6-15(27-2)7-4-12)28-19(23)16-10-13-9-14(21(25)26)5-8-17(13)29-20(16)24/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZYDTOPQMSFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form the intermediate, followed by nitration and subsequent esterification to yield the final product. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and chromene core play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Systems

The target compound’s structure can be compared to derivatives with varying substituents on the phenyl or heterocyclic moieties:

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The nitro group (NO₂) in the target compound increases electrophilicity at the chromene ring compared to methoxy (OCH₃) or chloro (Cl) substituents, which may influence reactivity in nucleophilic aromatic substitution .

- Aromatic core differences: Chromene (oxygen-containing heterocycle) vs. quinoline (nitrogen-containing) systems alter electronic properties and binding interactions. Quinoline derivatives often exhibit enhanced antimicrobial activity due to planar aromaticity .

- Solubility: Nitro groups reduce solubility in nonpolar solvents compared to methoxy or methyl groups, as seen in chloro/methoxy chromene analogs .

Physicochemical and Spectroscopic Properties

- NMR Data : For the target compound, the ¹H NMR spectrum would show distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (~δ 6.8–8.5 ppm), and keto-ester carbonyls (~δ 170–180 ppm in ¹³C NMR), similar to other α-ketoesters .

- Thermal Stability : The nitro group may reduce thermal stability compared to methoxy or chloro analogs, as observed in explosive nitroaromatics.

Biological Activity

1-(4-Methoxyphenyl)-1-oxopropan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Research indicates that the compound exhibits several mechanisms of action, primarily through the following pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. In vitro studies reported IC50 values indicating moderate inhibition against these enzymes, suggesting potential anti-inflammatory properties .

- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases .

- Cytotoxic Effects : Studies have demonstrated that the compound exhibits cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The mechanism appears to involve apoptosis induction, although further studies are necessary to elucidate the specific pathways involved .

Inhibition of Enzymatic Activity

A series of assays were conducted to evaluate the compound's inhibitory effects on COX and LOX enzymes:

These results indicate that the compound has a significant inhibitory effect on these enzymes, which are critical in inflammatory pathways.

Antioxidant Capacity

The antioxidant activity was assessed using DPPH radical scavenging assays, showing a dose-dependent increase in scavenging ability:

| Concentration (μM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This data highlights the compound's potential as a natural antioxidant agent.

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines, the following results were observed:

The selective toxicity towards MCF-7 cells suggests potential for further development as an anticancer agent.

Case Studies

Several studies have explored the therapeutic potential of compounds structurally related to this compound:

- Study on Inflammatory Disorders : A study demonstrated that derivatives of this compound could reduce inflammation in animal models by inhibiting COX and LOX pathways, leading to decreased prostaglandin and leukotriene levels .

- Cancer Research : Another investigation focused on the cytotoxic effects of similar chromene derivatives against various cancer cell lines, finding promising results that warrant further exploration into their mechanisms and therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what analytical techniques confirm its structure?

The compound can be synthesized via copper-catalyzed α-ketoesterification, as seen in structurally similar derivatives. Key steps include coupling propiophenone derivatives with chromene precursors under optimized conditions (polar aprotic solvents, Cu catalysts). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and mass spectrometry (MS) are critical for structural validation. For example, NMR peaks near δ 3.8–4.2 ppm typically indicate ester methoxy groups, while aromatic protons appear between δ 6.5–8.5 ppm. MS provides molecular ion confirmation . X-ray crystallography (using programs like SHELXL) further resolves bond angles and dihedral angles, as demonstrated in related chromene-3-carboxylate structures .

Q. What spectroscopic methods are effective for characterizing this compound, and what key features should researchers prioritize?

Prioritize - and -NMR for functional group identification (e.g., ester carbonyl at ~δ 165–170 ppm in ). Infrared (IR) spectroscopy confirms carbonyl stretches (C=O at ~1700–1750 cm). High-resolution MS (HRMS) verifies molecular weight. For crystalline samples, single-crystal X-ray diffraction (SCXRD) determines absolute configuration and intermolecular interactions, such as C–H···O hydrogen bonds, which influence packing .

Q. What potential biological activities are associated with chromene derivatives, and how can initial bioassays be designed?

Chromene derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. Initial bioactivity screening should include in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).

- Anti-inflammatory : COX-2 inhibition assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The nitro group at position 6 may enhance electron-withdrawing effects, potentially increasing reactivity in biological systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during α-ketoesterification?

Systematic optimization involves:

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents.

- Catalyst loading : Vary Cu(I)/Cu(II) ratios (e.g., 5–20 mol%).

- Temperature : Test 60–100°C to balance reaction rate and decomposition.

- Additives : Explore bases (e.g., KCO) or ligands (phenanthroline) to stabilize intermediates. Monitor progress via TLC/HPLC and use Design of Experiments (DoE) to identify significant factors .

Q. How does the nitro substituent at position 6 influence electronic structure and reactivity?

Computational methods like density functional theory (DFT) can model electron distribution. The nitro group withdraws electrons, polarizing the chromene ring and increasing electrophilicity at the 3-carboxylate position. This can be quantified via molecular electrostatic potential (MEP) maps. Experimentally, compare reaction rates (e.g., nucleophilic acyl substitution) with non-nitro analogs .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Twinning analysis : Use SHELXL’s TWIN commands to detect/model twinning.

- Hydrogen bonding validation : Cross-check predicted (Platon) vs. observed (SCXRD) H-bond patterns.

- Disorder modeling : Refine occupancies for overlapping atoms (e.g., solvent molecules). Discrepancies in dihedral angles (e.g., coumarin vs. phenyl ring tilt) may arise from crystal packing forces; compare with analogous structures .

Q. How do hydrogen bonding and supramolecular interactions affect physicochemical properties?

Graph set analysis (Etter’s method) classifies H-bond motifs (e.g., chains). Stronger H-bond networks (e.g., C=O···H–C) enhance thermal stability (TGA/DSC data) and reduce solubility. Computational tools (Mercury, CrystalExplorer) visualize interaction energies and predict dissolution behavior .

Q. How can substituent modifications systematically enhance bioactivity in structure-activity relationship (SAR) studies?

- Nitro positioning : Compare para- vs. meta-substitution on antimicrobial potency.

- Electron-donating groups : Introduce methoxy or amino groups to modulate redox activity.

- Steric effects : Bulkier substituents (e.g., tert-butyl) may hinder enzyme binding. Use QSAR models to correlate logP, polar surface area, and IC values. Synthesize derivatives via parallel synthesis and validate in dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.